6-Methoxy-1,5-naphthyridine-4-carboxylic acid
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Overview
Description
6-Methoxy-1,5-naphthyridine-4-carboxylic acid is a heterocyclic compound with the molecular formula C10H8O3N2. It belongs to the class of naphthyridines, which are characterized by a fused ring system containing two nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,5-naphthyridine-4-carboxylic acid typically involves the Gould-Jacobs reaction. This reaction starts with 3-aminopyridine and diethyl methylenemalonate, followed by thermal cyclization to form the 1,5-naphthyridine skeleton . Another method involves the condensation reaction at elevated temperatures, leading to the formation of the desired naphthyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1,5-naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: Common substitution reactions include nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides for alkylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
6-Methoxy-1,5-naphthyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 6-Methoxy-1,5-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Naphthyridine-3-carboxylic acid
- 1-ethyl-4-oxo-7-(1-piperazinyl)-1,4-dihydro[1,8]naphthyridine-3-carboxylic acid
- 1-ethyl-7-hydroxy-6-nitro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylic acid
Uniqueness
6-Methoxy-1,5-naphthyridine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of a methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H8N2O3 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
6-methoxy-1,5-naphthyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-15-8-3-2-7-9(12-8)6(10(13)14)4-5-11-7/h2-5H,1H3,(H,13,14) |
InChI Key |
PLMVZIBVXVPVSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=CN=C2C=C1)C(=O)O |
Origin of Product |
United States |
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